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Abstract

2-Cyano-4-nitropyridine is a highly functionalized heterocyclic compound that has emerged
as a valuable and versatile building block in medicinal chemistry. Its unique electronic
properties, stemming from the presence of both a cyano and a nitro group on the pyridine ring,
render it an attractive scaffold for the synthesis of a diverse array of biologically active
molecules. This guide provides a comprehensive overview of the potential applications of 2-
Cyano-4-nitropyridine in drug discovery, with a focus on its role in the development of
anticancer, antimicrobial, and anti-inflammatory agents. We will delve into its chemical
properties, explore its utility as a synthetic intermediate, and present detailed experimental
protocols for the synthesis and biological evaluation of its derivatives. Furthermore, we will
examine the structure-activity relationships of these compounds and discuss their mechanisms
of action, providing a solid foundation for the rational design of novel therapeutics based on this
privileged scaffold.

Introduction: The Strategic Advantage of the 2-
Cyano-4-nitropyridine Scaffold

The pyridine ring is a ubiquitous motif in pharmaceuticals, valued for its ability to engage in
hydrogen bonding and other key interactions with biological targets. The strategic placement of
electron-withdrawing groups, such as the cyano and nitro moieties in 2-Cyano-4-nitropyridine,
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significantly modulates the reactivity and biological activity of the pyridine core. The cyano
group can act as a hydrogen bond acceptor and participate in dipole-dipole interactions, while
the nitro group, a strong electron-withdrawing group, enhances the electrophilicity of the
pyridine ring, making it susceptible to nucleophilic substitution reactions. This inherent reactivity
is a key asset for medicinal chemists, allowing for the facile introduction of various functional
groups to explore chemical space and optimize pharmacological properties.

Derivatives of cyanopyridine have demonstrated a wide spectrum of pharmacological effects,
including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory activities.[1][2] The
2-Cyano-4-nitropyridine scaffold, in particular, serves as a crucial starting material for a
variety of bioactive compounds.[1][3]

Physicochemical Properties and Synthesis

2-Cyano-4-nitropyridine is a yellow to pale yellow crystalline solid with a molecular formula of
CeH3N302 and a molecular weight of 149.11 g/mol .[4] It is slightly soluble in water but soluble
in common organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide
(DMF).[5]

Table 1: Physicochemical Properties of 2-Cyano-4-nitropyridine

Property Value Reference(s)
CAS Number 19235-88-2 [4]
Molecular Formula CeH3N302 [4]
Molecular Weight 149.11 g/mol [4]

Yellow to pale yellow
Appearance ) ) [4]
crystalline solid

Melting Point 70-74 °C [4]

- Slightly soluble in water;
Solubility _ [5]
Soluble in DMSO, DMF

The synthesis of 2-Cyano-4-nitropyridine can be achieved through several methods, with a
common approach involving the reaction of 4-nitropyridine N-oxide with a cyanide source.[4]
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Experimental Protocol: Synthesis of 2-Cyano-4-
hitropyridine

A detailed synthesis procedure is as follows:

A mixture of 20.0 g (0.14 mol) of 4-nitropyridine N-oxide and 18.0 g (0.14 mol) of
dimethylsulfuric acid is stirred at 65-70 °C for 2 hours.

o The mixture is then left to stand in a refrigerator overnight to allow for solidification.
e The resulting solid is dissolved in 50 ml of water.

e A solution of 14.6 g (0.3 mol) of sodium cyanide in 100 ml of water is added dropwise with
vigorous stirring under a nitrogen atmosphere at -7 to -8 °C.

e The reaction mixture is stirred at the same temperature for 7 hours.

o After standing at room temperature overnight, the precipitates are collected by filtration,
washed with water, and dried.

e The crude product is recrystallized from isopropyl ether to yield yellow crystals of 2-Cyano-4-
nitropyridine.[4]

Applications in Medicinal Chemistry

The 2-Cyano-4-nitropyridine scaffold is a versatile starting point for the synthesis of a wide
range of biologically active compounds. The nitro group can be readily reduced to an amino
group, which can then be further functionalized. The cyano group can also be transformed into
other functional moieties, providing numerous avenues for structural diversification.

Anticancer Agents

The cyanopyridine scaffold is a prominent feature in many anticancer agents.[6] Derivatives of
2-Cyano-4-nitropyridine have shown promise as potent cytotoxic agents against various
cancer cell lines.

Table 2: Anticancer Activity of Selected Cyanopyridine Derivatives
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Compound Cancer Cell Line ICs0 (M) Reference(s)
4b A-549 (Lung) 0.00803 [3]
e A-549 (Lung) 0.0095 [3]
5a MCF-7 (Breast) 1.77 [6]
5e MCF-7 (Breast) 1.39 [6]
6b HepG2 (Liver) 2.68 [6]
5a HepG2 (Liver) 2.71 [6]
7 Caco-2 (Colorectal) 7.83 [7]

Note: The compounds listed are derivatives of the broader cyanopyridine class, highlighting the
potential of this scaffold. Specific ICso values for direct derivatives of 2-Cyano-4-nitropyridine
are an active area of research.

The mechanism of action for many of these compounds involves the inhibition of key cellular
processes such as tubulin polymerization or the activity of protein kinases.[1]

Protein kinases are crucial regulators of cell signaling pathways, and their dysregulation is a
hallmark of cancer.[8] The pyridine scaffold is a well-established hinge-binding motif in many
kinase inhibitors.[9][10] The 2-cyano group can form important hydrogen bonds within the ATP-
binding pocket of kinases, while the rest of the molecule can be modified to achieve selectivity
and potency.[11]
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Caption: Workflow for developing kinase inhibitors from 2-Cyano-4-nitropyridine.

Antimicrobial Agents

Cyanopyridine derivatives have also demonstrated significant antimicrobial activity against a
range of bacterial and fungal pathogens.[3][12] The development of new antimicrobial agents is
a critical area of research due to the rise of antibiotic resistance.
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A general protocol for evaluating antimicrobial activity is the broth microdilution method to
determine the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Antimicrobial Susceptibility
Testing

e Prepare a stock solution of the test compound in DMSO.

» In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-
Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).

 Inoculate each well with a standardized suspension of the microorganism.
* Include positive (microorganism with no compound) and negative (broth only) controls.
 Incubate the plates at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).

e The MIC is defined as the lowest concentration of the compound that completely inhibits
visible growth of the microorganism.

Anti-inflammatory Agents

Certain cyanopyridine and pyrimidine analogues have been synthesized and evaluated for their
anti-inflammatory properties.[3] The mechanism of action for these compounds may involve the
inhibition of inflammatory mediators or enzymes involved in the inflammatory cascade.

Structure-Activity Relationship (SAR) Insights

The biological activity of 2-Cyano-4-nitropyridine derivatives is highly dependent on the
nature and position of the substituents on the pyridine ring. SAR studies have revealed several
key insights:

» Substitution at the 4-position: The nitro group at the 4-position is a key feature, enhancing
the electrophilicity of the ring. Its reduction to an amino group provides a handle for further
derivatization, often leading to potent bioactive compounds.

e The 2-cyano group: The cyano group at the 2-position is crucial for the activity of many
derivatives, particularly kinase inhibitors, where it can act as a hydrogen bond acceptor.[11]
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e Aromatic and heterocyclic substituents: The introduction of various aryl and heteroaryl
moieties at different positions on the pyridine ring can significantly influence the potency and
selectivity of the compounds. For example, in some anticancer derivatives, the presence of
substituted phenyl rings enhances cytotoxic activity.[3]

2-Cyano-4-nitropyridine Core

Biological Activity
(Potency & Selectivity)

Click to download full resolution via product page

Caption: Key areas for SAR exploration on the 2-Cyano-4-nitropyridine scaffold.

Future Perspectives and Conclusion

2-Cyano-4-nitropyridine represents a privileged scaffold with significant potential in medicinal
chemistry. Its inherent reactivity and the diverse biological activities of its derivatives make it an
attractive starting point for the development of novel therapeutics. Future research in this area

will likely focus on:

o Expansion of the chemical space: The synthesis of novel libraries of 2-Cyano-4-
nitropyridine derivatives with diverse substituents.

o Target identification and validation: Elucidating the specific molecular targets of these
compounds to understand their mechanisms of action.
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» Optimization of pharmacokinetic properties: Modifying the scaffold to improve drug-like
properties such as solubility, metabolic stability, and bioavailability.

In conclusion, the 2-Cyano-4-nitropyridine scaffold holds immense promise for the discovery
and development of new drugs to address a range of unmet medical needs. Its versatility and
the proven track record of the broader cyanopyridine class in medicinal chemistry underscore
its importance as a key building block for the next generation of therapeutics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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